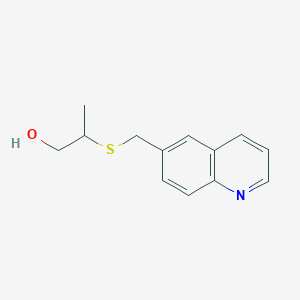![molecular formula C10H17N3O B6630919 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has numerous scientific research applications. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and proteins involved in various disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of apoptosis in cancer cells and the prevention of neurodegeneration in neurological disorders.
Biochemical and Physiological Effects:
3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. Additionally, it has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol in lab experiments is its potency and selectivity. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines and bacterial strains, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it challenging to work with in certain assays.
Zukünftige Richtungen
There are numerous future directions for the research and development of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, bacterial infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify specific targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of even more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-cyclopropylethyl azide with propargyl alcohol in the presence of copper (I) iodide as a catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
Eigenschaften
IUPAC Name |
3-[1-(2-cyclopropylethyl)triazol-4-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-7-1-2-10-8-13(12-11-10)6-5-9-3-4-9/h8-9,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOOAGLEOOLSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C=C(N=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)


![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)



